molecular formula C8H11BrN2O2 B158567 4-Bromo-1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid CAS No. 128537-50-8

4-Bromo-1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid

Cat. No. B158567
CAS RN: 128537-50-8
M. Wt: 247.09 g/mol
InChI Key: KMTFOQPBLCPPTP-UHFFFAOYSA-N
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Description

4-Bromo-1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid is a pyrazole derivative . Pyrazoles are a class of organic compounds with a five-membered aromatic ring, containing two nitrogen atoms at positions 1 and 2, and three carbon atoms . They have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .


Synthesis Analysis

Pyrazole nucleus can be synthesized using various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . For instance, a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines provides functionalized pyrazoles .


Chemical Reactions Analysis

Pyrazoles undergo various chemical reactions. For example, a Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones provides a broad range of pyrazole derivatives . The reaction is initiated by the formation of a hydrazonyl radical, followed by cyclization and a concomitant C=C bond cleavage .

Scientific Research Applications

Synthesis of Pyrazole Derivatives

Pyrazole derivatives, including “4-Bromo-1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid”, are synthesized using various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, and using heterocyclic system . These compounds have been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals .

Medicinal Chemistry

Pyrazoles have a wide range of applications in medicinal chemistry. They have been found to exhibit diverse biological activities, including roles such as antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic agents .

Drug Discovery

In the field of drug discovery, pyrazole derivatives are often used as key components in the development of new drugs. Their unique chemical structure allows for a wide range of modifications, making them ideal candidates for the development of novel therapeutic agents .

Agrochemistry

In agrochemistry, pyrazoles are used in the development of new pesticides and herbicides. Their ability to interact with a variety of biological targets makes them effective in controlling a wide range of pests .

Coordination Chemistry

In coordination chemistry, pyrazoles are often used as ligands to form complexes with various metals. These complexes have been used in a variety of applications, from catalysis to material science .

Organometallic Chemistry

In organometallic chemistry, pyrazoles can act as ligands to form organometallic compounds. These compounds have been used in a variety of applications, including catalysis and material science .

Synthesis of Bipyrazoles

“4-Bromo-1H-pyrazole” can be used as a starting material in the synthesis of 1,4’-bipyrazoles .

Preparation of Solid Hexacoordinate Complexes

“4-Bromopyrazole” may be used in the preparation of solid hexacoordinate complexes by reaction with dimethyl- and divinyl-tindichloride .

properties

IUPAC Name

4-bromo-2-methyl-5-propylpyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrN2O2/c1-3-4-5-6(9)7(8(12)13)11(2)10-5/h3-4H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMTFOQPBLCPPTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN(C(=C1Br)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70467742
Record name 4-Bromo-1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70467742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid

CAS RN

128537-50-8
Record name 4-Bromo-1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70467742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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